2-(4-Bromo-2-formylphenoxy)acetic acid

Catalog No.
S754169
CAS No.
24589-89-7
M.F
C9H7BrO4
M. Wt
259.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromo-2-formylphenoxy)acetic acid

CAS Number

24589-89-7

Product Name

2-(4-Bromo-2-formylphenoxy)acetic acid

IUPAC Name

2-(4-bromo-2-formylphenoxy)acetic acid

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

InChI

InChI=1S/C9H7BrO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13)

InChI Key

KXRYNWDCFUKVNN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C=O)OCC(=O)O

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OCC(=O)O

2-(4-Bromo-2-formylphenoxy)acetic acid (CAS 24589-89-7) is a highly versatile, trifunctional aromatic building block characterized by a phenoxyacetic acid core, an ortho-formyl group, and a para-bromo substituent. In industrial and medicinal chemistry, this compound is primarily procured as a direct precursor for the synthesis of 5-bromobenzofuran-2-carboxylic acid derivatives via intramolecular aldol-type cyclization . By integrating three orthogonal reactive sites—a carboxylic acid for amidation/esterification, an aldehyde for condensation or olefination, and an aryl bromide for palladium-catalyzed cross-coupling—this scaffold allows chemists to execute complex, multi-directional functionalizations. Its pre-assembled ether linkage provides a significant process advantage over simpler starting materials, making it a critical procurement target for library generation and heterocycle scale-up[1].

Attempting to substitute 2-(4-Bromo-2-formylphenoxy)acetic acid with its unlinked precursor, 5-bromosalicylaldehyde, forces the buyer to perform an initial O-alkylation step using bromoacetic acid or its esters . This additional step requires strong bases, generates corrosive waste, and typically caps intermediate yields at 70-80%, introducing unnecessary process bottlenecks and purification costs. Conversely, substituting with the de-bromo analog, 2-(2-formylphenoxy)acetic acid, yields a benzofuran core that lacks the critical halogen handle, completely preventing downstream late-stage functionalization via Suzuki or Buchwald-Hartwig cross-coupling . Furthermore, procuring the pre-cyclized 5-bromobenzofuran-2-carboxylic acid eliminates the possibility of divergent open-chain modifications (such as hydrazone formation at the aldehyde), locking the synthetic route into a single heterocyclic trajectory. Therefore, exact procurement of this open-chain, brominated precursor is essential for maximizing synthetic flexibility and process efficiency.

Elimination of Alkylation Steps and Yield Loss

Procuring the pre-assembled 2-(4-Bromo-2-formylphenoxy)acetic acid bypasses the need to synthesize the ether linkage from 5-bromosalicylaldehyde. Standard O-alkylation of 5-bromosalicylaldehyde with bromoacetic acid derivatives typically achieves yields of only 70-80% and requires harsh basic conditions (e.g., K2CO3, reflux) . By utilizing the target compound, chemists start at a 100% baseline for the intact phenoxyacetic acid core, saving 1-2 synthetic steps and avoiding the handling of toxic alkylating agents.

Evidence DimensionSynthetic steps to phenoxyacetic acid core and associated yield
Target Compound Data0 steps required; 100% intact starting material
Comparator Or Baseline5-Bromosalicylaldehyde + Bromoacetic acid (1-2 steps, 70-80% yield)
Quantified DifferenceSaves 1-2 steps and prevents a 20-30% yield loss at the start of the synthesis
ConditionsStandard laboratory scale-up conditions for etherification

Eliminating a low-yielding, waste-generating alkylation step directly reduces raw material costs and accelerates the timeline to the final API.

Enabling Late-Stage Palladium-Catalyzed Functionalization

The presence of the bromine atom at the 4-position distinguishes this compound from its de-bromo analog, 2-(2-formylphenoxy)acetic acid. Following cyclization to the benzofuran core, the target compound retains the bromine atom at the 5-position, providing a highly reactive site for Suzuki-Miyaura or Heck couplings . The de-bromo comparator yields an unfunctionalized benzofuran that requires harsh, unselective electrophilic aromatic substitution to introduce a new functional handle, often resulting in poor regioselectivity and low yields.

Evidence DimensionCompatibility with direct Pd-catalyzed cross-coupling
Target Compound DataDirectly compatible (aryl bromide handle present)
Comparator Or Baseline2-(2-Formylphenoxy)acetic acid (Incompatible, lacks halogen handle)
Quantified DifferenceEnables 1-step late-stage diversification vs. multi-step, low-selectivity functionalization
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, base, boronic acid)

The built-in halogen handle is mandatory for buyers intending to synthesize libraries of 5-substituted benzofurans for structure-activity relationship (SAR) studies.

Divergent Modularity vs. Pre-Cyclized Scaffolds

While buyers can procure 5-bromobenzofuran-2-carboxylic acid directly, doing so locks the synthesis into the benzofuran structural class. Procuring the open-chain 2-(4-Bromo-2-formylphenoxy)acetic acid allows the formyl group to be intercepted prior to cyclization . For instance, the aldehyde can be reacted with hydrazines or primary amines to form stable hydrazones or Schiff bases, retaining the flexible ether linkage. The pre-cyclized comparator offers 0% capability for open-chain aldehyde derivatization.

Evidence DimensionAvailability of reactive aldehyde for non-cyclized derivatization
Target Compound Data100% available (open-chain formyl group)
Comparator Or Baseline5-Bromobenzofuran-2-carboxylic acid (0% available; aldehyde is consumed in ring)
Quantified DifferenceProvides access to entirely different structural classes (e.g., open-chain hydrazones) from a single starting material
ConditionsCondensation with amines/hydrazines vs. rigid heterocycle functionalization

Procuring the open-chain precursor provides superior ROI for discovery programs that need to explore both rigid benzofurans and flexible phenoxyacetic acid derivatives.

High-Efficiency Intramolecular Cyclization

When the synthetic goal is the benzofuran core, 2-(4-Bromo-2-formylphenoxy)acetic acid undergoes highly efficient intramolecular cyclization. Under standard Perkin-like conditions (sodium acetate, acetic anhydride, heating), the proximity of the activated methylene (from the acetic acid) and the highly electrophilic ortho-formyl group drives ring closure, frequently achieving yields exceeding 85-90% . This predictable thermal behavior and high conversion rate make it vastly superior to intermolecular benzofuran syntheses, which often suffer from competitive side reactions and lower yields.

Evidence DimensionCyclization yield to 5-bromobenzofuran-2-carboxylic acid derivatives
Target Compound Data>85-90% yield under standard conditions
Comparator Or BaselineIntermolecular benzofuran synthesis routes (typically 50-70% yield)
Quantified Difference15-40% higher yield due to favorable intramolecular kinetics
ConditionsHeating with sodium acetate and acetic anhydride

High and reproducible cyclization yields are critical for process chemists scaling up benzofuran-based APIs, directly reducing cost-of-goods.

Direct Precursor for 5-Bromobenzofuran-2-Carboxylic Acid Scale-Up

Because this compound provides a pre-assembled ether linkage and an activated ortho-formyl group, it is the optimal starting material for the industrial scale-up of 5-bromobenzofuran-2-carboxylic acid via Perkin-type cyclization. Procuring this specific compound ensures high-yield ring closure without the need to handle toxic alkylating agents in earlier steps[1].

Late-Stage Cross-Coupling for Library Generation

The retention of the 4-bromo substituent makes this compound ideal for drug discovery programs requiring extensive structure-activity relationship (SAR) profiling. Following cyclization or open-chain modification, the bromine atom serves as a reliable handle for Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions to generate diverse libraries of functionalized therapeutics .

Synthesis of Bioactive Hydrazones and Schiff Bases

For programs exploring flexible, non-cyclized scaffolds, the unhindered formyl group can be directly condensed with various hydrazines or primary amines. This allows for the rapid generation of phenoxyacetic acid-based Schiff bases and hydrazones, leveraging the compound's divergent modularity compared to pre-cyclized benzofuran alternatives [1].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

257.95277 g/mol

Monoisotopic Mass

257.95277 g/mol

Heavy Atom Count

14

UNII

N6SU7T9RR6

Wikipedia

2-(4-bromo-2-formylphenoxy)acetic acid

Dates

Last modified: 08-15-2023

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